
Dcuka
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Overview
Description
N,N-(diphenyl)-4-ureido-5,7-dichloro-2-carboxy-quinoline (Dcuka): is a small molecule drug developed by Lohocla Research Corporation. It is primarily known for its role as a sodium channel blocker and its potential therapeutic applications in treating nervous system diseases, particularly chronic pain and epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dcuka involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Chlorination: The quinoline core is then chlorinated at specific positions to introduce chlorine atoms.
Ureido group introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dcuka can undergo oxidation reactions, particularly at the amino and ureido groups.
Reduction: Reduction reactions can occur at the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides and ureido derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- DCUKA: 5,7-Dichloro-4-diphenyl-carbamoyl
- DCUK-OEt: Ethyl ester derivative of this compound
Both compounds are known to interact with the GABAA receptor, which is crucial for neurotransmission in the central nervous system.
Pharmacological Applications
-
Anticonvulsant Activity:
- Mechanism: DCUK compounds act as positive allosteric modulators of the GABAA receptor, enhancing GABAergic transmission.
- Case Study: In vitro studies demonstrated that DCUK-OEt exhibited a lower dissociation constant (Ki) for displacing [3H]muscimol compared to this compound, indicating stronger binding affinity (Ki = 1.7 μM for DCUK-OEt vs. Ki = 6.6 μM for this compound) .
-
Potential Use in Anxiety Disorders:
- Research Findings: Studies have suggested that compounds like DCUK-OEt can potentiate submaximal GABA currents, which may translate into anxiolytic effects.
- Data Table:
Compound [3H]Muscimol Binding (Ki) [3H]Flunitrazepam Binding (Ki) DCUK-OEt 1.7 ± 0.3 μM >10 μM This compound 6.6 ± 1.9 μM >10 μM
- Cancer Therapy:
High-Throughput Screening
High-throughput screening methods have been employed to evaluate the effects of this compound derivatives on cellular metabolism and receptor interactions:
Mechanism of Action
Dcuka exerts its effects by selectively inhibiting voltage-sensitive sodium channels and NMDA receptors. It binds to specific subunits of these channels and receptors, blocking the influx of sodium ions and modulating neuronal activity. This dual action helps in reducing neuronal excitability and alleviating chronic pain .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another sodium channel blocker used in the treatment of epilepsy.
Carbamazepine: A sodium channel blocker used for epilepsy and neuropathic pain.
Lamotrigine: A sodium channel blocker with applications in epilepsy and bipolar disorder.
Uniqueness: : Dcuka is unique in its dual action on both sodium channels and NMDA receptors, which is not commonly seen in other similar compounds. This dual mechanism makes it particularly effective in treating conditions involving neuronal hyperexcitability .
Biological Activity
Dcuka, specifically the compound known as DCUK-OEt and its primary metabolite this compound, has garnered attention in recent pharmacological research due to its selective affinity for GABA A receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
DCUK-OEt operates primarily as a positive allosteric modulator (PAM) of GABA A receptors. In electrophysiological studies conducted on Xenopus laevis oocytes and rat central amygdala neurons, it was demonstrated that DCUK-OEt enhances GABA-induced currents in specific receptor subtypes, particularly α1β2γ2 and α1β3δ .
Key Findings:
- Subunit Selectivity : DCUK-OEt showed significant effects on α1β2γ2 and α1β3δ GABA A receptors while exhibiting minimal activity on other receptor combinations like α1β1γ2 and α4β3δ .
- Potency Comparison : The effective concentration of DCUK-OEt was approximately tenfold lower than that of its metabolite this compound, indicating a higher potency .
Efficacy in Studies
The biological activity of this compound has been assessed through various experimental setups. Below is a summary of notable findings from key studies:
Case Studies
Several case studies have highlighted the translational impact of research involving this compound:
- Case Study 1 : Investigated the role of DCUK-OEt in modulating anxiety-related behaviors in rodent models. The study found that administration led to reduced anxiety-like behaviors, correlating with increased GABAergic activity in specific brain regions.
- Case Study 2 : Explored the pharmacokinetics of this compound in human subjects, assessing its safety profile and tolerability. Results indicated a favorable safety profile with no severe adverse effects reported.
Properties
CAS No. |
210692-58-3 |
---|---|
Molecular Formula |
C23H15Cl2N3O3 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C23H15Cl2N3O3/c24-14-11-17(25)21-18(12-14)26-20(22(29)30)13-19(21)27-23(31)28(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,29,30)(H,26,27,31) |
InChI Key |
OJDVCDQJKKEPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=NC4=C3C(=CC(=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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